molecular formula C19H17N3O3S2 B2978500 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 853751-80-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No. B2978500
CAS RN: 853751-80-1
M. Wt: 399.48
InChI Key: VLKFTSQXJCFRQD-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, also known as EBP, is a chemical compound that has been studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles, including compounds like "N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide," have been extensively studied for their broad spectrum of pharmaceutical applications. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and more notably, potential antitumor agents due to their ability to serve as ligands to various biomolecules. This versatility has made benzothiazoles subjects of interest in drug discovery, especially for cancer treatment. The structural simplicity and ease of synthesis of benzothiazoles allow for the development of chemical libraries that could lead to new therapeutic entities (Kamal, Hussaini, & Malik, 2015).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives showcase a variety of pharmacological activities, which makes them significant in medicinal chemistry. These activities include anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The benzothiazole scaffold is recognized as a crucial moiety in developing pharmacologically active compounds, underlining its rapid development and interest in medicinal chemistry. The review of benzothiazole derivatives and their synthesis methodologies suggests a broad scope for designing and developing novel therapeutic agents (Bhat & Belagali, 2020).

Structural Modifications and Chemotherapeutic Applications

Recent advances in the structural modifications of benzothiazole scaffolds and their conjugate systems have highlighted their potential as chemotherapeutics. These modifications aim to develop new antitumor agents with enhanced efficacy and selectivity. The review discusses various benzothiazole derivatives and their conjugates, outlining their in vitro and in vivo screening, structure-activity relationships (SAR), and potential therapeutic applications. This research underscores the significant anticancer activity of benzothiazole derivatives, suggesting further development as drug candidates and emphasizing the need for comprehensive toxicity characterization for clinical use (Ahmed et al., 2012).

Benzothiazoles in Drug Discovery: A Patent Review

A patent review of benzothiazole-based drug development from 2015 to 2020 showcases the pharmacological importance of benzothiazole as a scaffold for therapeutic agent development. Benzothiazole derivatives have been patented for a range of therapeutic applications, especially in cancer research. This review indicates the potential of these compounds to progress to the market, provided they demonstrate selectivity and in vivo efficacy. Further studies are necessary to acquire adequate information on these compounds, highlighting the ongoing interest in benzothiazole derivatives for drug discovery (Law & Yeong, 2022).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-25-12-7-8-13-16(11-12)26-18(20-13)21-17(23)9-10-22-14-5-3-4-6-15(14)27-19(22)24/h3-8,11H,2,9-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKFTSQXJCFRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

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